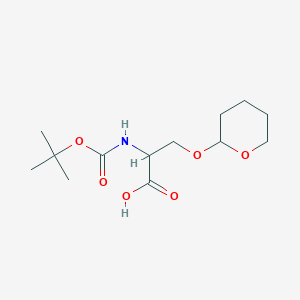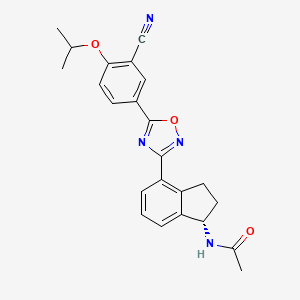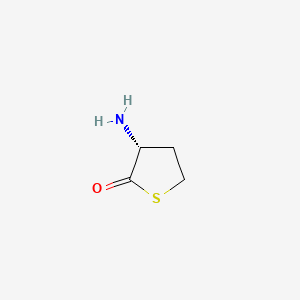
D-Homocysteine thiolactone
Übersicht
Beschreibung
D-Homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It exhibits root-growth inhibitory activity .
Synthesis Analysis
Homocysteine thiolactone was discovered in 1934 as a by-product of an early assay for the quantification of methionine in proteins . The assay involves boiling with hydriodic acid (128 °C, 3 h). This causes demethylation of methionine with the formation of methyl iodide . The residue from methionine that remains in the acid has been identified by elemental analysis as Hcy-thiolactone .Molecular Structure Analysis
The molecular structure of this compound is C4H7NOS · HCl . It has a molecular weight of 153.63 .Chemical Reactions Analysis
Homocysteine thiolactone is formed from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .Physical And Chemical Properties Analysis
This compound hydrochloride is a solid substance . It has a melting point of 202 °C (dec.) (lit.) 203 °C (dec.) .Wissenschaftliche Forschungsanwendungen
Formation and Detoxification
- Metabolic Origin and Detoxification : HTL is synthesized by methionyl-tRNA synthetase in an error-editing reaction that prevents the misincorporation of homocysteine into proteins. This synthesis occurs across all human cell types. The presence of HTL is potentially harmful as it can react with proteins, leading to damage through a process known as homocysteinylation. A calcium-dependent homocysteine thiolactonase, associated with HDL in human serum, plays a crucial role in detoxifying HTL, thus preventing protein damage (Jakubowski, 2000).
Protein Modification and Implications
- Protein Homocysteinylation and Cardiovascular Disease : The process of homocysteinylation, where HTL reacts with protein lysine residues, is significant in the context of cardiovascular diseases. This modification can impair protein function and structure, contributing to the pathophysiology of conditions like atherosclerosis (Jakubowski, 2000). Additionally, genetic determinants affecting the activity of homocysteine thiolactonase, a key enzyme in the detoxification process, may influence susceptibility to cardiovascular diseases (Jakubowski, Ambrosius, & Pratt, 2001).
Toxicity and Protective Mechanisms
- Toxicity and Cellular Protection : Studies highlight the toxic nature of protein N-homocysteinylation, demonstrating how it can lead to the formation of toxic amyloid-like protofibrils, implicating HTL in neurodegenerative diseases. Protective mechanisms against this toxicity involve enzymes like paraoxonase 1 (PON1) that hydrolyze HTL, preventing harmful protein modifications (Paoli et al., 2010). Furthermore, intracellular detoxification of HTL is facilitated by enzymes such as human bleomycin hydrolase, suggesting a comprehensive cellular defense against HTL toxicity (Zimny, Sikora, Guranowski, & Jakubowski, 2006).
Analytical Detection and Clinical Implications
- Detection and Analytical Techniques : Advancements in detecting HTL-modified proteins, such as N-homocysteinylated BSA, showcase the development of methodologies like electrochemical detection, which can potentially be applied in diagnosing diseases associated with elevated HTL levels (Eksin & Erdem, 2015).
Wirkmechanismus
Target of Action
D-Homocysteine thiolactone primarily targets protein lysine residues . It reacts with the side chain of protein lysine, causing protein damage and autoimmune responses . This interaction plays a significant role in various physiological and pathological processes.
Mode of Action
This compound is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .
Biochemical Pathways
Homocysteine thiolactone is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to Homocysteine and adenosine . It is an important intermediate in methionine metabolism . The thioester chemistry of Homocysteine thiolactone underlies its ability to form isopeptide bonds with protein lysine residues, which impairs or alters protein function .
Pharmacokinetics
It is known that the compound is generated from homocysteine as a result of an error-editing reaction . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the modification of proteins, specifically through the reaction with the side chain of protein lysine . This causes protein damage and triggers autoimmune responses . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plants, the presence of toxic Homocysteine metabolites and Homocysteine over-accumulation during the development of an infectious disease seem to suggest harmful effects of this amino acid also in plant cells . .
Safety and Hazards
D-Homocysteine thiolactone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, and avoid breathing vapors or mists .
Zukünftige Richtungen
Homocysteine thiolactone is associated with diverse diseases including neural tube defects, cardio- and cerebrovascular disease and, more recently, dementia and Alzheimer’s Disease . Future research directions include further exploration of its relevance to several inborn errors of metabolism, B vitamin status, and diseases as diverse as cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications .
Eigenschaften
IUPAC Name |
(3R)-3-aminothiolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@@H]1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130548-06-0 | |
| Record name | D-Homocysteinethiolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



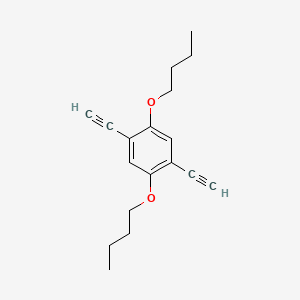
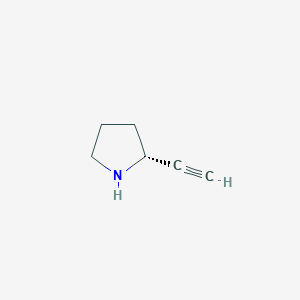

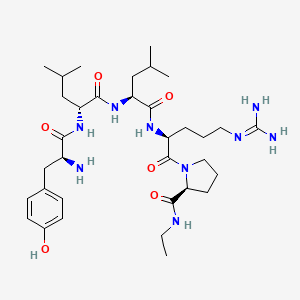


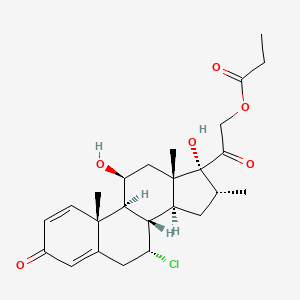
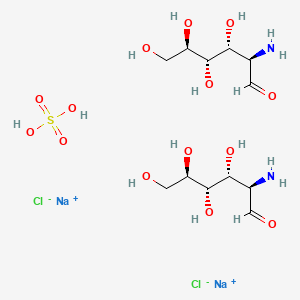
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
